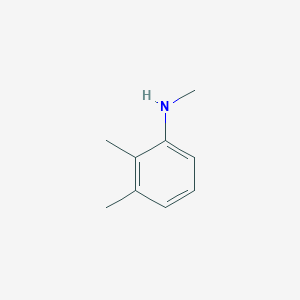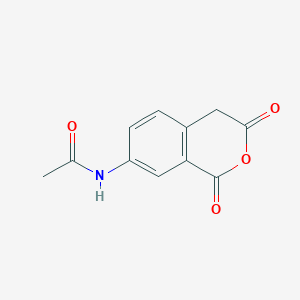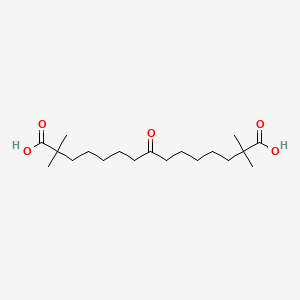
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Descripción general
Descripción
El ácido 2,2,14,14-tetrametil-8-oxopentadecanodioico es un compuesto cetónico con la fórmula molecular C19H34O5 y un peso molecular de 342,47 g/mol . Es un sólido de color blanco a blanquecino y se utiliza principalmente en investigación científica, particularmente en el estudio de enfermedades cardiovasculares, dislipidemias, disproteinemias y trastornos del metabolismo de la glucosa .
Aplicaciones Científicas De Investigación
El ácido 2,2,14,14-tetrametil-8-oxopentadecanodioico se utiliza ampliamente en investigación científica debido a su actividad biológica. Es particularmente valioso en el estudio de:
Enfermedades cardiovasculares: Ayuda a comprender los mecanismos y tratamientos potenciales para las afecciones relacionadas con el corazón.
Dislipidemias: La investigación sobre trastornos del metabolismo de los lípidos se beneficia de este compuesto.
Disproteinemias: Ayuda a estudiar niveles anormales de proteínas en la sangre.
Trastornos del metabolismo de la glucosa: Se utiliza para investigar trastornos relacionados con el metabolismo de la glucosa, como la diabetes.
Mecanismo De Acción
El compuesto ejerce sus efectos al interactuar con objetivos moleculares específicos y vías implicadas en la salud cardiovascular, el metabolismo de los lípidos y la regulación de la glucosa. El mecanismo exacto implica la modulación de las actividades enzimáticas y las interacciones de los receptores que influyen en estos procesos biológicos .
Análisis Bioquímico
Biochemical Properties
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in lipid metabolism, such as lipases and acyl-CoA synthetases. These interactions can modulate the breakdown and synthesis of fatty acids, impacting overall lipid homeostasis. Additionally, this compound may interact with proteins involved in glucose metabolism, potentially affecting insulin signaling pathways and glucose uptake .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In adipocytes, this compound can influence lipid storage and mobilization, thereby affecting adipogenesis and lipolysis. In hepatocytes, it may alter glucose and lipid metabolism, impacting gluconeogenesis and glycogen synthesis. Furthermore, this compound has been observed to modulate cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For example, this compound may inhibit the activity of certain lipases, reducing the breakdown of triglycerides into free fatty acids. Additionally, this compound can influence gene expression by modulating transcription factors and coactivators involved in metabolic regulation. These molecular interactions ultimately result in changes in cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular processes may change over time, with prolonged exposure potentially leading to alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may exert beneficial effects on lipid and glucose metabolism, improving metabolic health. At higher doses, it may induce toxic or adverse effects, such as hepatic steatosis or insulin resistance. Threshold effects have been observed, where the compound’s impact on metabolic pathways becomes pronounced only above certain dosage levels. These findings highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid and glucose metabolism. It interacts with enzymes such as acyl-CoA synthetases and lipases, influencing the synthesis and breakdown of fatty acids. Additionally, this compound can affect the activity of key metabolic regulators, such as AMPK and peroxisome proliferator-activated receptors (PPARs), thereby modulating metabolic flux and metabolite levels. These interactions underscore the compound’s role in maintaining metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through facilitated diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. These processes are crucial for the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound may be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. In these organelles, this compound can interact with key metabolic enzymes and regulators, modulating their activity and influencing cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .
Métodos De Preparación
La síntesis del ácido 2,2,14,14-tetrametil-8-oxopentadecanodioico implica varios pasos:
Reacción de sustitución: Se utiliza isobutyronitrilo y 1,4-dihalogenado butano como materias primas para obtener 2,2-dimetil-6-halogenado hexanitrilo.
Sustitución adicional, hidrólisis, acidificación y descarboxilación: El 2,2-dimetil-6-halogenado hexanitrilo se somete a estas reacciones con 1,3-diP sustituyente acetona (donde P es COOR, CN o CONH2) para producir ácido 8-oxo-2,2,14,14-tetrametil pentadecanodioico.
Reacción de reducción: El ácido 8-oxo-2,2,14,14-tetrametil pentadecanodioico se reduce utilizando un agente reductor de boro, seguido de hidrólisis y acidificación para obtener el producto objetivo.
Análisis De Reacciones Químicas
El ácido 2,2,14,14-tetrametil-8-oxopentadecanodioico se somete a varias reacciones químicas:
Oxidación: Este compuesto puede oxidarse para formar ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción generalmente implican agentes reductores de boro para producir derivados de alcohol.
Sustitución: Puede sufrir reacciones de sustitución, particularmente con compuestos halogenados.
Los reactivos comunes utilizados en estas reacciones incluyen DMSO, PEG300, Tween-80 y soluciones salinas . Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
El ácido 2,2,14,14-tetrametil-8-oxopentadecanodioico es único debido a su estructura específica y actividad biológica. Los compuestos similares incluyen:
Éster dietílico del ácido 2,2,14,14-tetrametil-8-oxopentadecanodioico: Este derivado de éster tiene aplicaciones similares pero difiere en sus propiedades químicas y solubilidad.
Ácido 8-hidroxi-2,2,14,14-tetrametil pentadecanodioico: Este derivado hidroxilado se utiliza en áreas de investigación similares, pero tiene diferente reactividad y efectos biológicos.
Estos compuestos comparten similitudes estructurales pero difieren en sus grupos funcionales y aplicaciones específicas.
Propiedades
IUPAC Name |
2,2,14,14-tetramethyl-8-oxopentadecanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h5-14H2,1-4H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVXRVOYVVPVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
413624-71-2 | |
| Record name | 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM8TET768Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(Pyrimidin-2-yloxy)cyclohexyl]amine](/img/structure/B3136196.png)


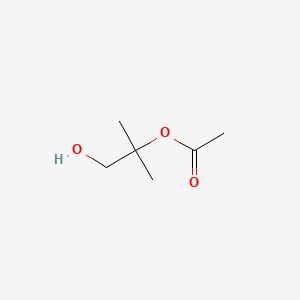
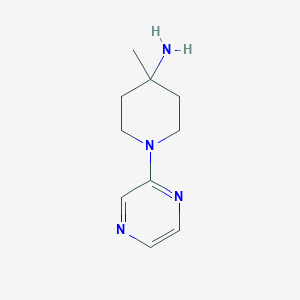
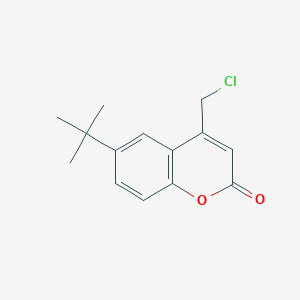

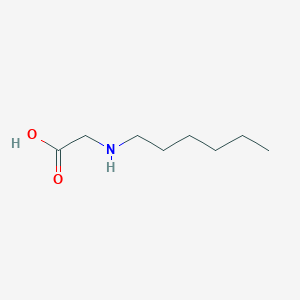

![4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B3136269.png)
![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B3136274.png)
![4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid](/img/structure/B3136282.png)
